![molecular formula C14H12N2O2S2 B5563385 2-(1,3-benzothiazol-2-ylthio)-N-(2-furylmethyl)acetamide](/img/structure/B5563385.png)
2-(1,3-benzothiazol-2-ylthio)-N-(2-furylmethyl)acetamide
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Description
2-(1,3-benzothiazol-2-ylthio)-N-(2-furylmethyl)acetamide, also known as BFA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFA belongs to the family of benzothiazole compounds, which are known for their diverse pharmacological properties.
Scientific Research Applications
Analgesic Activity Studies Another study focused on the synthesis of acetamide derivatives, including compounds structurally related to 2-(1,3-benzothiazol-2-ylthio)-N-(2-furylmethyl)acetamide, to investigate their analgesic activities. These studies involved synthesizing N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives and assessing their efficacy against various nociceptive stimuli. The findings highlighted significant decreases in pain responses, pointing towards the potential of these compounds as analgesic agents (Kaplancıklı et al., 2012).
Exploring Metabolic Stability The metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including benzothiazole acetamide derivatives, has been a subject of research. Investigations into various heterocycles aimed to improve metabolic stability by reducing deacetylation, highlighting the importance of structural modifications for enhancing drug efficacy and stability (Stec et al., 2011).
Antimicrobial Activity Assessments Research into 1,2,4-triazoles and their antimicrobial efficacy has involved the synthesis of acetamides tethered to benzothiazole, similar in structure to the chemical of interest. These compounds demonstrated a broad spectrum of antifungal potency, suggesting the azole template's critical role in diversifying biological activity. The impact of substituents on the benzothiazole ring on antimicrobial potency was also noted, emphasizing the significance of structural variations (Patel & Park, 2014).
Antibacterial and Antifungal Properties Further investigations into novel sulphonamide derivatives, including benzothiazole acetamide analogs, have been conducted to explore their antimicrobial properties. These studies involved synthesizing various derivatives and assessing their activity against multiple bacterial and fungal strains. The results highlighted good antimicrobial activity, with certain compounds exhibiting high potency, underscoring the potential of these derivatives in treating infectious diseases (Fahim & Ismael, 2019).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-13(15-8-10-4-3-7-18-10)9-19-14-16-11-5-1-2-6-12(11)20-14/h1-7H,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWPEESJEWHCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide |
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